
4-(4-Methoxyphenyl)-N,N-dimethyl-4-phenylbut-3-en-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methoxyphenyl)-N,N-dimethyl-4-phenylbut-3-en-1-amine is an organic compound that belongs to the class of amines It features a methoxyphenyl group and a phenyl group attached to a butenyl chain, with a dimethylamine functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-N,N-dimethyl-4-phenylbut-3-en-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with N,N-dimethylamine in the presence of a base, followed by a Wittig reaction to introduce the butenyl chain. The reaction conditions typically involve the use of solvents such as dichloromethane or toluene, and the reactions are carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be employed to achieve high-quality products.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Methoxyphenyl)-N,N-dimethyl-4-phenylbut-3-en-1-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The double bond in the butenyl chain can be reduced to form a saturated amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or sodium hydride in polar aprotic solvents.
Major Products
Oxidation: 4-(4-Hydroxyphenyl)-N,N-dimethyl-4-phenylbut-3-en-1-amine.
Reduction: 4-(4-Methoxyphenyl)-N,N-dimethyl-4-phenylbutylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(4-Methoxyphenyl)-N,N-dimethyl-4-phenylbut-3-en-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and polymers.
Mecanismo De Acción
The mechanism of action of 4-(4-Methoxyphenyl)-N,N-dimethyl-4-phenylbut-3-en-1-amine involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, modulating their activity. The compound can also inhibit or activate enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Methoxyphenyl)-N,N-dimethylaniline: Similar structure but lacks the butenyl chain.
4-(4-Methoxyphenyl)-N,N-dimethylbutan-1-amine: Similar structure but with a saturated butyl chain instead of a butenyl chain.
4-(4-Methoxyphenyl)-N,N-dimethyl-2-phenylbutan-1-amine: Similar structure but with a different substitution pattern on the butyl chain.
Uniqueness
4-(4-Methoxyphenyl)-N,N-dimethyl-4-phenylbut-3-en-1-amine is unique due to its specific combination of functional groups and the presence of a double bond in the butenyl chain. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Propiedades
Número CAS |
854415-36-4 |
|---|---|
Fórmula molecular |
C19H23NO |
Peso molecular |
281.4 g/mol |
Nombre IUPAC |
4-(4-methoxyphenyl)-N,N-dimethyl-4-phenylbut-3-en-1-amine |
InChI |
InChI=1S/C19H23NO/c1-20(2)15-7-10-19(16-8-5-4-6-9-16)17-11-13-18(21-3)14-12-17/h4-6,8-14H,7,15H2,1-3H3 |
Clave InChI |
BYKRSYFAKUJBGU-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCC=C(C1=CC=CC=C1)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


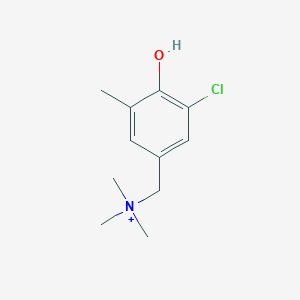

![1H-Indole, 3-[1-(2-furanyl)-2-nitropropyl]-](/img/structure/B14194868.png)
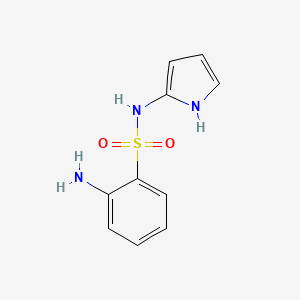
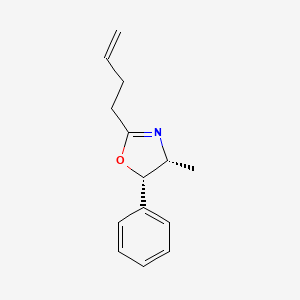

![5-[(2,3-Dimethylbut-2-en-1-yl)oxy]-1,3-dimethoxy-2-methylbenzene](/img/structure/B14194894.png)
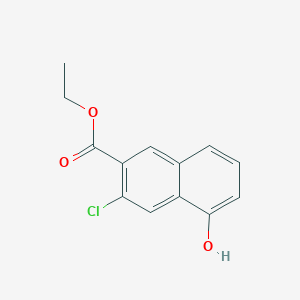
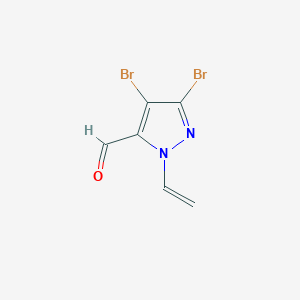


![Benzoic acid, 4-[[4-bromo-2-(1-oxopropyl)phenoxy]methyl]-](/img/structure/B14194945.png)

![2-Ethyl-4-[(triphenylmethoxy)methyl]-1,3-dioxolane](/img/structure/B14194951.png)
